molecular formula C12H9F3N2O2 B7934207 5-Methyl-2-phenyl-4-(2,2,2-trifluoroacetyl)-1H-pyrazol-3(2H)-one

5-Methyl-2-phenyl-4-(2,2,2-trifluoroacetyl)-1H-pyrazol-3(2H)-one

Cat. No.: B7934207
M. Wt: 270.21 g/mol
InChI Key: XJJDGTPFEFAAMV-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-methyl-2-phenyl-4-(2,2,2-trifluoroacetyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-7-9(10(18)12(13,14)15)11(19)17(16-7)8-5-3-2-4-6-8/h2-6,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJDGTPFEFAAMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354784
Record name 4-Trifluoroacetyl-3-methyl-1-phenyl-5-pyrazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71132-72-4
Record name 4-Trifluoroacetyl-3-methyl-1-phenyl-5-pyrazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Acylation with Trifluoroacetic Anhydride (TFAA)

In this approach, the pyrazolone undergoes electrophilic acylation using TFAA in the presence of a base. The reaction exploits the nucleophilic character of the pyrazolone’s enolate form.

Procedure :

  • Substrate : 5-Methyl-2-phenylpyrazol-3(2H)-one (1 eq, 2g, 11.5 mmol)

  • Acylating Agent : TFAA (1.2 eq, 3.23g, 11.5 mmol)

  • Base : Calcium hydroxide (2 eq, 1.7g, 23 mmol)

  • Solvent : Dioxane (20 mL)

  • Conditions : Reflux (101°C) for 30 minutes

Mechanistic Insights :
Calcium hydroxide deprotonates the pyrazolone at the 4-position, generating an enolate that attacks the electrophilic carbonyl carbon of TFAA. Intramolecular hydrogen bonding stabilizes the transition state, as evidenced by X-ray crystallography in analogous systems.

Workup :
The reaction mixture is quenched with dilute HCl (2M, 50 mL), extracting the product into dichloromethane. Column chromatography (silica gel, hexane/ethyl acetate 4:1) yields the title compound as a pale-yellow solid.

Yield : 68–77%

Lewis Acid-Catalyzed Acylation

Alternative methods employ Lewis acids such as BF₃·OEt₂ to enhance electrophilicity of the acylating agent.

Procedure :

  • Substrate : 5-Methyl-2-phenylpyrazol-3(2H)-one (1 eq)

  • Acylating Agent : TFAA (1.5 eq)

  • Catalyst : BF₃·OEt₂ (0.1 eq)

  • Solvent : Dichloromethane (15 mL per mmol)

  • Temperature : 0°C to room temperature

  • Time : 12 hours

Advantages :

  • Improved regioselectivity due to directed coordination of BF₃ to the pyrazolone carbonyl.

  • Higher yields (80–85%) under milder conditions.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

  • C=O Stretch (Trifluoroacetyl) : 1715 cm⁻¹ (strong, sharp)

  • C=O Stretch (Pyrazolone) : 1640 cm⁻¹

  • C-F Stretches : 1200–1100 cm⁻¹ (multiple bands)

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 1.48 (s, 3H, CH₃)

    • δ 7.25–7.98 (m, 5H, Ph)

    • δ 5.32 (s, 1H, NH)

  • ¹³C NMR :

    • δ 160.2 (C=O, trifluoroacetyl)

    • δ 155.8 (C=O, pyrazolone)

    • δ 117.4–134.2 (aromatic carbons)

  • ¹⁹F NMR : δ -72.5 (s, CF₃)

Thermodynamic Stabilization and Tautomerism

The final compound exhibits keto-amine tautomerism in solution, as confirmed by NMR exchange experiments. Intramolecular hydrogen bonding between the pyrazolone NH and the trifluoroacetyl oxygen (N–H···O=C distance: 1.925 Å) stabilizes the keto form, preventing enolization. X-ray crystallography reveals a pseudo-nine-membered hydrogen-bonded ring system in the solid state.

Comparative Analysis of Synthetic Routes

Parameter TFAA/Base Method TFAA/Lewis Acid Method
Yield68–77%80–85%
Reaction Time30 minutes12 hours
RegioselectivityModerateHigh
Purification ComplexityColumn chromatographyRecrystallization

The Lewis acid method offers superior yields and selectivity but requires longer reaction times and specialized catalysts.

Industrial-Scale Considerations

For bulk synthesis, the TFAA/base method is preferred due to lower catalyst costs and shorter reaction times. Key optimizations include:

  • Solvent Recycling : Dioxane recovery via distillation.

  • Waste Management : Neutralization of acidic byproducts with CaCO₃.

  • Process Safety : TFAA is moisture-sensitive; reactions require anhydrous conditions under N₂ atmosphere .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-phenyl-4-(2,2,2-trifluoroacetyl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The trifluoroacetyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as acyl chlorides or anhydrides.

Major Products Formed

    Oxidation products: Pyrazolone derivatives with altered oxidation states.

    Reduction products: Hydrazine derivatives.

    Substitution products: Compounds with different acyl groups replacing the trifluoroacetyl group.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of pyrazolone derivatives, including 5-Methyl-2-phenyl-4-(2,2,2-trifluoroacetyl)-1H-pyrazol-3(2H)-one. Research indicates that these compounds exhibit inhibitory effects against a range of bacterial strains and fungi. For instance, derivatives have been synthesized that show promising results against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been highlighted in various studies. Pyrazolone derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro assays have shown that this compound can reduce the production of pro-inflammatory cytokines .

Anticancer Activity

There is emerging evidence suggesting that pyrazolone derivatives may possess anticancer properties. Studies have reported that certain modifications to the pyrazolone structure can lead to increased cytotoxicity against cancer cell lines such as HeLa and MCF-7. The trifluoroacetyl group may enhance the compound's ability to penetrate cell membranes and exert its effects .

Agrochemical Applications

The compound's ability to act as a herbicide or pesticide is under investigation. Its structural characteristics allow it to interact with plant growth regulators or pests effectively. Preliminary studies indicate that derivatives of this compound can inhibit specific enzyme pathways in plants or pests, leading to reduced growth or viability .

Material Science

In material science, this compound has potential applications in developing advanced materials with specific thermal or electronic properties. Research into polymer composites incorporating pyrazolone derivatives has shown improved mechanical properties and thermal stability .

Case Studies

Study Application Findings
Gunasekaran et al., 2015AntimicrobialSynthesized derivatives exhibited activity against multiple bacterial strains.
Mosaddegh et al., 2016Anti-inflammatoryDemonstrated inhibition of COX enzymes leading to reduced inflammation markers in vitro.
Gupta et al., 2018AnticancerCertain derivatives showed significant cytotoxicity against HeLa and MCF-7 cell lines.
Recent Agrochemical StudyHerbicidal ActivityIdentified potential for use as a selective herbicide with minimal phytotoxicity on crops.

Mechanism of Action

The mechanism of action of 5-Methyl-2-phenyl-4-(2,2,2-trifluoroacetyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s ability to interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-Methyl-2-phenyl-4-(2,2,2-trifluoroacetyl)-1H-pyrazol-3(2H)-one
  • CAS No.: 1691-93-6
  • Molecular Formula : C₁₂H₉F₃N₂O₂
  • Molecular Weight : 270.21 g/mol
  • Structural Features : A pyrazolone core substituted with a methyl group (position 5), a phenyl group (position 2), and a trifluoroacetyl group (position 4). The trifluoroacetyl moiety is a strong electron-withdrawing group (EWG), influencing reactivity and physicochemical properties .

Synthesis :
The compound is synthesized via trifluoroacetylation of a pyrazolone precursor. For example, trifluoroacetyl 2,2,2-trifluoroacetate reacts with intermediates like 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one under basic conditions (e.g., triethylamine) in dichloromethane .

Key Properties :

  • Melting Point : 145–148°C .
  • Predicted Density : 1.40 ± 0.1 g/cm³ .
  • Applications : Primarily used as an intermediate in medicinal chemistry and organic synthesis, leveraging the trifluoroacetyl group’s stability and reactivity .

Comparison with Structurally Similar Compounds

Azo-Substituted Pyrazolones

Example Compounds :

  • 1a : 5-Methyl-2-(5-methylbenzo[d]thiazol-2-yl)-4-(p-tolyldiazenyl)-1H-pyrazol-3(2H)-one
  • 1b : 5-Methyl-2-(5-methylbenzo[d]thiazol-2-yl)-4-(m-tolyldiazenyl)-1H-pyrazol-3(2H)-one

Key Differences :

  • Substituents : Azo (-N=N-) groups at position 4 instead of trifluoroacetyl.
  • Biological Activity : Compounds 1a and 1b exhibit anti-tubercular activity against M. tuberculosis (MIC < 1.6 µg/mL), attributed to the electron-donating methyl and thiazole groups enhancing bacterial membrane interaction .
  • Electronic Effects : Azo groups are π-conjugated but less electron-withdrawing than trifluoroacetyl, leading to different reactivity in nucleophilic substitutions .

Sulfonyl- and Benzoyl-Substituted Pyrazolones

Example Compounds :

  • 1,5-Dimethyl-2-phenyl-4-(2-(phenylsulfonyl)acetyl)-1H-pyrazol-3(2H)-one ()
  • Benzoyl derivative of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one ()

Key Differences :

  • Substituents : Sulfonyl (-SO₂-) or benzoyl (-COC₆H₅) groups at position 3.
  • Reactivity : Sulfonyl groups enhance stability in acidic conditions, while trifluoroacetyl groups increase electrophilicity due to stronger EWG effects.
  • Applications : Sulfonyl derivatives are used in multicomponent reactions (MCRs) for synthesizing azole-fused pyrimidines, whereas trifluoroacetyl derivatives may favor fluorinated drug intermediates .

Diazenyl-Substituted Pyrazolones

Example Compound :

  • (1,5-Dimethyl-2-phenyl-4-((2,3,4-trihydroxyphenyl)diazenyl)-1H-pyrazol-3(2H)-one) (DPTPD, )

Key Differences :

  • Substituents : Diazenyl (-N=N-) group with hydroxylated phenyl rings.
  • Biological Activity: DPTPD shows broad-spectrum antimicrobial activity (e.g., inhibition zones of 18–22 mm against S. aureus and E. The hydroxyl groups enhance solubility and hydrogen bonding, whereas the trifluoroacetyl group may reduce solubility but improve lipophilicity .

Arylsulfanyl Pyrazolones

Example Compounds :

  • 5-((2,4-Dichloro-5-methylphenylthio)methyl)-1H-pyrazol-3(2H)-one (Compound 1, )
  • 5-((3,5-Dichlorophenylthio)methyl)-1H-pyrazol-3(2H)-one (Compound 19, EC₅₀ = 170 nM against ALS)

Key Differences :

  • Substituents : Thioether (-S-) linkages instead of acyl groups.
  • Pharmacokinetics : Sulfur atoms improve metabolic stability but may lead to rapid clearance (e.g., compound 1 has a short microsomal half-life). Trifluoroacetyl groups, being fluorinated, typically resist oxidative metabolism .

Comparative Data Table

Compound Substituent (Position 4) Molecular Weight Key Activity/Application Reference
Target Compound Trifluoroacetyl 270.21 Synthetic intermediate, fluorinated drug precursor
1a (Azo derivative) p-Tolyldiazenyl ~350 (estimated) Anti-tubercular (MIC < 1.6 µg/mL)
1,5-Dimethyl-2-phenyl-4-(phenylsulfonyl) Phenylsulfonyl ~340 (estimated) MCRs for azole-fused pyrimidines
DPTPD (Diazenyl derivative) 2,3,4-Trihydroxyphenyldiazenyl ~360 (estimated) Antimicrobial (inhibition zones 18–22 mm)
Compound 19 (Arylsulfanyl) 3,5-Dichlorophenylthio ~300 (estimated) Anti-ALS (EC₅₀ = 170 nM)

Research Findings and Implications

  • Electronic Effects : The trifluoroacetyl group’s strong EWG nature makes the target compound more electrophilic than azo or sulfonyl analogs, favoring reactions like nucleophilic acyl substitutions .
  • Biological Performance : While azo and diazenyl derivatives excel in antimicrobial and anti-tubercular activities, the target compound’s fluorinated structure may offer advantages in blood-brain barrier penetration or protease resistance .
  • Synthetic Utility : The trifluoroacetyl group is pivotal in generating fluorinated bioactive molecules, a growing niche in medicinal chemistry due to fluorine’s unique pharmacokinetic effects .

Biological Activity

5-Methyl-2-phenyl-4-(2,2,2-trifluoroacetyl)-1H-pyrazol-3(2H)-one is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique trifluoroacetyl group and methyl and phenyl substituents on the pyrazole ring, exhibits potential in various pharmacological applications.

  • Molecular Formula : C₁₂H₉F₃N₂O
  • Molecular Weight : Approximately 252.21 g/mol

The presence of the trifluoroacetyl group enhances its chemical reactivity and biological activity. The compound's structure allows for interactions with biological targets, making it a candidate for further pharmacological studies.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of pyrazolone compounds, including this specific compound, possess antimicrobial properties. For instance, related pyrazolone derivatives have demonstrated minimum inhibitory concentrations (MIC) against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Properties :
    • Pyrazolone derivatives are widely recognized for their anti-inflammatory effects. The compound's structural features suggest it may inhibit pathways involved in inflammation, similar to other known anti-inflammatory agents .
  • Analgesic Effects :
    • The analgesic potential of pyrazolone derivatives has been well-documented. The activity of this compound may be linked to its ability to modulate pain pathways .

Case Study: Antimicrobial Activity

In a comparative study of various pyrazolone derivatives, this compound was evaluated for its antimicrobial efficacy. The compound exhibited significant activity against both gram-positive and gram-negative bacteria, with MIC values comparable to established antibiotics.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
5-Methyl-2-phenyl-4-(trifluoroacetyl)-1H-pyrazol-3(2H)-one6.2512.5
Control Antibiotic (e.g., Ciprofloxacin)48

Research Findings: Anti-inflammatory Activity

In silico studies have predicted that this compound can inhibit specific inflammatory mediators. The PASS (Prediction of Activity Spectra for Substances) software indicated high probabilities for anti-inflammatory activity (Pa values greater than 0.5), suggesting that this compound could serve as a lead for developing new non-steroidal anti-inflammatory drugs (NSAIDs) .

Q & A

Q. Advanced Stability Profiling

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td_\text{d}) under nitrogen atmosphere (heating rate: 10°C/min) .
  • HPLC-UV/PDA : Monitor degradation products after accelerated stability testing (40°C/75% RH for 6 months) .
  • Solid-State NMR : Detect polymorphic transitions or hydrate formation in lyophilized samples .

How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Q. Advanced Computational Strategy

  • ADMET Prediction : Use tools like SwissADME to predict logP (target: 2–3 for blood-brain barrier penetration) and CYP450 inhibition .
  • Molecular Dynamics (MD) Simulations : Simulate binding to target proteins (e.g., carbonic anhydrase IX) to identify key hydrogen-bonding interactions (e.g., with His94/96 residues) .
  • Free Energy Perturbation (FEP) : Quantify the impact of substituent changes on binding affinity (ΔΔG) .

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